molecular formula C23H18N2O3 B11558000 N,2-bis(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N,2-bis(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11558000
M. Wt: 370.4 g/mol
InChI Key: QWMTXKUVOZHQLH-UHFFFAOYSA-N
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Description

N,2-bis(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-bis(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the reaction between acyl chloride and substituted aromatic amines. The reaction is carried out under controlled conditions, often using solvents like methanol or dichloromethane. The process may involve steps such as stirring at room temperature, followed by the addition of reducing agents like sodium borohydride to complete the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,2-bis(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ether as solvents.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,2-bis(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,2-bis(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N1,N2-diphenylcyclohex-4-ene-1,2-dicarboxamide
  • N1,N2-bis(2-(trifluoromethyl)phenyl)cyclohex-4-ene-1,2-dicarboxamide

Comparison: N,2-bis(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific structural features, such as the presence of the isoindole ring and the bis(2-methylphenyl) groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N,2-bis(2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-14-7-3-5-9-19(14)24-21(26)16-11-12-17-18(13-16)23(28)25(22(17)27)20-10-6-4-8-15(20)2/h3-13H,1-2H3,(H,24,26)

InChI Key

QWMTXKUVOZHQLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C

Origin of Product

United States

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